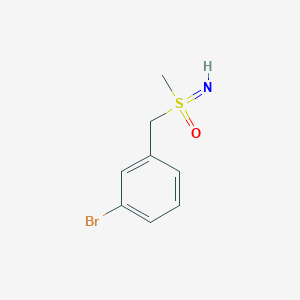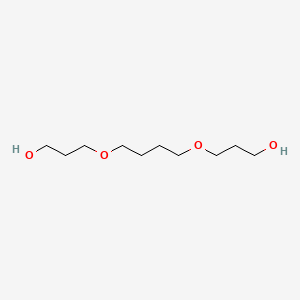
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, featuring bromine, methyl, and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of Methyl 2-methyl-3-(trifluoromethyl)benzoate
Starting Material: Methyl 2-methyl-3-(trifluoromethyl)benzoate.
Reagent: Bromine (Br2).
Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Mechanism: Electrophilic aromatic substitution where bromine acts as the electrophile.
-
Industrial Production Methods
Scale-Up: The process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Reagents: Sodium azide (NaN3), potassium thiolate (RSK).
-
Reduction Reactions
Hydrogenation: The ester group can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Conditions: Typically carried out under mild pressure and temperature conditions.
-
Oxidation Reactions
Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Conditions: The reaction is performed in an aqueous medium under reflux conditions.
Major Products
From Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
From Reduction: Alcohol derivatives.
From Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems due to its unique substituents which can interact with biological molecules.
Medicine
Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science: Incorporated into polymers to modify their properties, such as increasing thermal stability or chemical resistance.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the binding affinity to various targets. The ester group can undergo hydrolysis, releasing the active acid form which can interact with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Methyl 5-chloro-2-methyl-3-(trifluoromethyl)benzoate: Chlorine instead of bromine, which affects the compound’s reactivity and biological activity.
Uniqueness
Substitution Pattern: The specific positions of the bromine, methyl, and trifluoromethyl groups confer unique chemical properties.
Reactivity: The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, making it more reactive in certain types of chemical reactions.
This detailed overview provides a comprehensive understanding of Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate, highlighting its preparation, chemical behavior, applications, and how it compares to similar compounds
Propiedades
IUPAC Name |
methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-7(9(15)16-2)3-6(11)4-8(5)10(12,13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSCGGKJDWBLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8107180.png)





